4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
Description
4-Amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a pyrimidine-based small molecule characterized by a carboxamide group at position 5, an amino group at position 4, and a piperazine ring at position 2 substituted with a pyridin-2-yl moiety. The N-(4-methoxyphenyl) group attached to the carboxamide distinguishes it from structurally related compounds.
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-30-16-7-5-15(6-8-16)25-20(29)17-14-24-21(26-19(17)22)28-12-10-27(11-13-28)18-4-2-3-9-23-18/h2-9,14H,10-13H2,1H3,(H,25,29)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLHLFVDUBHOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, piperazine, and methoxyphenyl compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the piperazine moiety.
Amidation reactions: to form the carboxamide group.
Amination reactions: to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to obtain high-purity products.
Safety protocols: to handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
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The pyridin-2-yl-piperazine group is introduced via nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines under basic conditions .
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Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl substitutions on the pyrimidine scaffold .
Pyrimidine Ring Modifications
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Electrophilic substitution : Limited due to electron-withdrawing carboxamide and amino groups.
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Nucleophilic attack : Occurs at C2 and C4 positions under acidic/basic conditions. For example, displacement of chlorine in analogous compounds with amines (e.g., piperazine derivatives) .
Amino Group (-NH₂) Reactions
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
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Reductive alkylation : Formaldehyde/NaBH₃CN yields N-methyl derivatives .
Piperazine Moieties
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Protonation : The tertiary nitrogen undergoes protonation in acidic media, altering solubility .
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Coordination chemistry : Binds metal ions (e.g., Gd³⁺ in MRI contrast agents) .
Stability and Degradation Studies
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Thermal stability : Decomposes above 200°C, with degradation products including pyrimidine fragments and CO₂.
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pH sensitivity :
Table 2: Catalytic Modifications
| Reaction | Catalyst | Application | Result | Source |
|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Piperazine-aryl bond formation | 78% yield | |
| MnO₂ oxidation | MnO₂, CHCl₃ | Alcohol-to-aldehyde conversion | 72% yield |
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several pyrimidine-5-carboxamide derivatives. Key comparisons are outlined below, focusing on substituents, physicochemical properties, and synthesis data.
Table 1: Structural and Physicochemical Comparison
Notes:
- *logP estimated based on analog in .
- Structural Variations:
- Piperazine Substituents: The target compound’s pyridin-2-yl group (electron-deficient aromatic ring) contrasts with morpholine-carbonyl-nitrophenyl (13a, 13c) and 2,3-dimethylphenyl () . These differences influence electronic properties and binding interactions.
- Amide Substituents: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to Z24’s 3,4-dimethoxyphenyl but reduces steric bulk relative to 13a’s trifluoromethylbenzamidoethyl chain .
- Physicochemical Properties:
- Synthesis:
Key Research Findings
- : Derivatives with morpholine-carbonyl-nitrophenyl piperazine substituents (13a-c) exhibit high purity (>98%) and well-characterized spectral data, validating synthetic reproducibility .
- : The logP (~2.65) and polar surface area (86.2 Ų) of a structural analog suggest suitability for central nervous system targeting .
Biological Activity
4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways.
1. Enzyme Inhibition
Studies have shown that derivatives of similar structures exhibit inhibitory effects on enzymes such as CYP51 and CYP5122A1, which are involved in sterol biosynthesis in pathogens like Leishmania . These findings suggest that the compound may also possess anti-parasitic properties.
2. Receptor Binding
The compound's structure suggests potential activity at various receptor sites, including serotonin (5-HT) receptors. Compounds with similar piperazine and pyrimidine moieties have been documented to interact with serotonin receptors, indicating possible anxiolytic or antidepressant effects .
3. Cytotoxicity and Antiproliferative Effects
In silico studies have indicated that related compounds can exhibit moderate activity as enzyme inhibitors and may not show significant cytotoxicity or hepatotoxicity . This implies a favorable safety profile for further development.
Case Study 1: Antiparasitic Activity
A study evaluated the efficacy of various piperazine derivatives against Leishmania donovani. The results indicated that compounds structurally related to this compound demonstrated significant inhibition of promastigote growth, suggesting potential therapeutic applications in treating leishmaniasis .
Case Study 2: Receptor Imaging Agents
This compound has been utilized in the synthesis of receptor imaging agents for positron emission tomography (PET). Its derivatives have been shown to bind effectively to serotonin receptors, providing a basis for their use in neuroimaging .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
